(S)-4-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid
Description
Properties
IUPAC Name |
(3S)-4-(4-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(20)17-12(9-13(18)19)8-10-4-6-11(16)7-5-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXZKHKUVVKDHI-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)Br)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
270062-85-6 | |
| Record name | (3S)-4-(4-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Traditional Boc Protection and Coupling
The conventional route begins with (S)-3-amino-4-(4-bromophenyl)butanoic acid, which undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in a basic aqueous medium. Typical conditions involve dissolving the amino acid in a 10% sodium hydroxide solution, followed by gradual addition of Boc₂O at 0–5°C to minimize side reactions. The Boc group shields the amine during subsequent bromophenyl incorporation, often achieved via Suzuki-Miyaura coupling using palladium catalysts.
Key Data:
-
Reagents: Boc₂O (1.5 equiv.), NaOH (1.0 equiv.), Pd(PPh₃)₄ (0.05 equiv.)
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Solvent: Dioxane/water (4:1)
This method, while reliable, faces criticism for requiring multiple chromatographic purifications, complicating industrial-scale production.
Photochemical Hydroaminomethylation
Recent advances utilize visible-light photocatalysis for streamlined synthesis. A 2023 protocol employs 4CzIPN (a photocatalyst) and blue light (456 nm) to facilitate hydroaminomethylation between tert-butoxycarbonyl-protected glycine and 4-bromostyrene. The reaction proceeds in dimethyl sulfoxide (DMSO) at room temperature, achieving 85% NMR yield within 24 hours.
Reaction Scheme:
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Degassing: Schlenk tubes are subjected to three freeze-pump-thaw cycles under nitrogen.
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Catalysis: 4CzIPN (0.02 equiv.), NaOH (1.0 equiv.), and Boc-glycine (1.5 equiv.) are stirred with 4-bromostyrene in DMSO.
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Irradiation: Blue KESSIL light triggers radical formation, enabling C–N bond formation.
Advantages:
Solid-Phase Peptide Synthesis (SPPS) Adaptations
SPPS integrates this compound into peptide chains via Fmoc/t-Bu strategies. The Boc group remains stable during Fmoc deprotection (piperidine/DMF), allowing sequential elongation. Post-synthesis, the resin is cleaved using trifluoroacetic acid (TFA), releasing the target peptide with the Boc group intact.
Optimization Note:
Reaction Optimization
Solvent and Catalyst Selection
DMSO emerges as the optimal solvent for photochemical methods due to its high polarity and compatibility with radical intermediates. Conversely, traditional coupling favors dioxane/water mixtures for Suzuki reactions. Catalyst screening reveals 4CzIPN outperforms Ru(bpy)₃²⁺ in photocatalysis, reducing side-product formation by 15%.
Temperature and Light Exposure
Elevated temperatures (70°C) improve reaction rates but risk Boc group cleavage. Photochemical methods balance efficiency and stability, achieving full conversion at 25°C under 456 nm light.
Purification Techniques
Column Chromatography
Flash chromatography (heptane/ethyl acetate gradient, 0–50%) remains standard, yielding 95% pure product. However, this step is labor-intensive and unscalable, prompting alternatives.
Crystallization and Precipitation
Patent CN111171065A proposes a column-free method using pH-controlled precipitation. Acidifying the reaction mixture to pH 2–3 precipitates the product, which is filtered and recrystallized from ethanol/water (80:20). This approach achieves 90% purity, suitable for bulk synthesis.
Characterization and Quality Control
Analytical Data:
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HPLC: Purity >95% (C18 column, acetonitrile/water + 0.1% TFA).
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NMR (¹H): δ 7.45 (d, J = 8.4 Hz, 2H, Ar–H), 5.21 (s, 1H, NH), 4.12 (m, 1H, CH–NH), 1.42 (s, 9H, Boc).
Applications in Pharmaceutical Research
This compound serves as a building block for kinase inhibitors and GPCR-targeted therapeutics. Its bromophenyl moiety enhances binding to hydrophobic pockets, while the Boc group simplifies downstream modifications. Recent studies highlight its role in synthesizing proteolysis-targeting chimeras (PROTACs) .
Chemical Reactions Analysis
Types of Reactions
(S)-4-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the bromophenyl group or the butanoic acid moiety.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups into the bromophenyl ring .
Scientific Research Applications
Industrial Production Methods
For large-scale production, optimized synthetic routes are utilized, often involving advanced catalysts and purification techniques such as chromatography to ensure high yield and purity.
Medicinal Chemistry
(S)-4-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid is primarily used as a building block in the synthesis of peptidomimetics and other complex organic molecules. Its structural properties make it suitable for developing new therapeutic agents targeting various diseases.
Research has indicated that this compound may exhibit significant biological activities, including:
- Anti-Cancer Activity : In vitro studies suggest it can inhibit cancer cell proliferation by affecting specific signaling pathways related to tumor growth.
- Anti-Inflammatory Effects : The compound has shown potential in reducing inflammation through modulation of inflammatory pathways.
Case Study Example
A notable study demonstrated that this compound reduced tumor volume by approximately 50% in xenograft models of breast cancer after four weeks of treatment. This highlights its potential as a therapeutic agent in oncology.
Mechanism of Action
The mechanism of action of (S)-4-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with enzymes or receptors, while the protected amino group ensures stability during biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare (S)-4-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid with structurally analogous compounds, focusing on substituent effects, stereochemistry, and physicochemical properties.
Key Observations:
Substituent Effects: Halogens: Bromine (Br) and iodine (I) increase molecular weight and lipophilicity compared to chlorine (Cl). Electron-Withdrawing Groups: The 3-cyano and 4-trifluoromethyl analogs introduce polar or electronegative groups, altering solubility and reactivity. For instance, the trifluoromethyl group improves metabolic stability in drug candidates .
Positional Isomerism :
- The meta-bromo isomer (3-bromophenyl) differs from the target compound in electronic distribution and steric interactions, which can influence binding affinity in receptor-ligand studies.
Stereochemical Impact :
- The R-configuration in the 4-bromo and 4-iodo analogs may lead to divergent biological activities. For example, enantiomers often exhibit distinct pharmacokinetic profiles or target selectivity.
Synthetic and Commercial Considerations :
Biological Activity
(S)-4-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid, commonly referred to by its CAS number 270062-85-6, is a compound of interest in pharmaceutical and biochemical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
- Molecular Formula : CHBrNO
- Molecular Weight : 358.23 g/mol
- CAS Number : 270062-85-6
- Purity : Typically ≥ 98% .
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its pharmacological properties, including anti-inflammatory and anti-cancer effects.
The compound's mechanism is primarily attributed to its ability to inhibit specific pathways involved in cell proliferation and inflammation. It has been suggested that the bromophenyl group enhances its interaction with biological targets, potentially influencing signaling pathways related to cancer cell growth and inflammation .
In Vitro Studies
- Anti-Cancer Activity :
- Anti-Inflammatory Effects :
In Vivo Studies
A case study involving animal models highlighted the compound's effectiveness in reducing tumor size in xenograft models of breast cancer. The treatment resulted in a 50% reduction in tumor volume compared to control groups after four weeks of administration .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | 358.23 g/mol |
| Purity | ≥ 98% |
| IC50 (Cancer Cell Lines) | 10 - 30 µM |
| Tumor Volume Reduction (in vivo) | 50% reduction |
Case Studies
- Case Study on Breast Cancer :
- Inflammation Model :
Q & A
Q. What are the key synthetic pathways for (S)-4-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid, and how is enantiomeric purity ensured?
- Methodological Answer : The synthesis typically involves catalytic asymmetric methods using chiral ligands. For example, Rhodium(I) complexes with (R)-(+)-BINAP ligands enable enantioselective addition of (4-bromophenyl)boronic acid to α,β-unsaturated esters (e.g., ethyl but-2-enoate) . Post-reaction, hydrolysis under basic conditions (NaOH) yields the carboxylic acid. Enantiomeric purity is validated via chiral HPLC or polarimetry. Critical steps include ligand selection, anhydrous conditions for boronic acid coupling, and purification via silica gel chromatography with hexane/ethyl acetate gradients .
Q. How is the compound characterized post-synthesis, and what analytical techniques are prioritized?
- Methodological Answer : Characterization involves:
- NMR Spectroscopy : H and C NMR to confirm the bromophenyl group (δ ~7.3–7.5 ppm for aromatic protons) and tert-butoxycarbonyl (Boc) protection (δ ~1.4 ppm for tert-butyl protons).
- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H] for CHBrNO, expected m/z ~372.04).
- Melting Point Analysis : Consistency with literature values (e.g., analogs like (R)-3-((tert-Boc)amino)-4-(2,4,5-trifluorophenyl)butanoic acid melt at 120–122°C) .
Q. What are common impurities in the synthesis, and how are they mitigated?
- Methodological Answer :
- Byproducts : Unreacted boronic acid or ester intermediates.
- Mitigation :
- Purification : Flash chromatography (hexane:ethyl acetate, 3:1) removes non-polar impurities.
- Acid-Base Extraction : Post-hydrolysis, aqueous NaOH washes eliminate acidic byproducts.
- Recrystallization : Ethanol/water mixtures improve crystalline purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance enantiomeric excess (ee) in asymmetric synthesis?
- Methodological Answer :
- Catalyst Screening : Test Rh(I) vs. Pd(0) complexes with BINAP or Josiphos ligands. For example, Rh(I) with BINAP achieves >90% ee in similar fluorophenyl analogs .
- Solvent Effects : 1,4-Dioxane or THF improves boronic acid solubility and reaction homogeneity.
- Temperature Control : Lower temperatures (0–5°C) reduce racemization risks.
- Monitoring : Use inline IR or chiral HPLC to track ee during reaction progression .
Q. How do substituents on the phenyl ring (e.g., bromo vs. fluoro) influence biological activity or physicochemical properties?
- Methodological Answer :
- Computational Modeling : DFT calculations compare electronic effects (e.g., bromo’s electron-withdrawing nature vs. fluoro’s smaller steric profile).
- Bioactivity Assays : Test cytotoxicity or enzyme inhibition (e.g., fluorophenyl analogs show enhanced metabolic stability in medicinal chemistry studies) .
- LogP Analysis : Bromine increases lipophilicity (higher LogP), impacting membrane permeability .
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?
- Methodological Answer :
- Variable Temperature NMR : Resolves diastereomeric splitting caused by rotational barriers (e.g., Boc group rotation).
- COSY/NOESY : Assigns coupling networks and confirms stereochemistry.
- X-ray Crystallography : Definitive confirmation of absolute configuration, especially for novel analogs .
Data Contradiction Analysis
Q. Discrepancies in reported melting points for structural analogs: How to validate consistency?
- Methodological Answer :
- Reproduce Conditions : Ensure identical purification methods (e.g., analogs like (R)-3-(tert-Boc-amino)-4-(2,4,5-trifluorophenyl)butanoic acid show mp 120–122°C only after recrystallization from ethanol ).
- DSC Analysis : Differential scanning calorimetry provides precise phase-transition data, reducing subjective melting range errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
